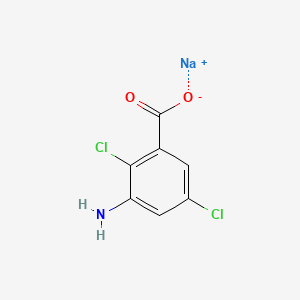
Chloramben-sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloramben-sodium is a synthetic auxin herbicide, primarily used as a pre-emergence herbicide to control annual grass and broad-leaved weed seedlings. It was introduced around 1958 and has been used in various crops such as soybeans, peanuts, vegetables, corn, tomatoes, peppers, and sweet potatoes . The compound is known for its selective and systemic properties, inhibiting seedling root development .
Méthodes De Préparation
Chloramben-sodium can be synthesized through several routes. One common method involves the reaction of 3-amino-2,5-dichlorobenzoic acid with sodium hydroxide to form the sodium salt . The reaction conditions typically involve dissolving the acid in a suitable solvent, such as water or methanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration or evaporation .
Analyse Des Réactions Chimiques
Chloramben-sodium undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chloramben-sodium has been used in various scientific research applications, including:
Agriculture: As a pre-emergence herbicide, it is used to control a broad spectrum of weeds in vegetable and field crops.
Analytical Chemistry: It serves as an analytical reference standard for the determination of the analyte in water samples using liquid chromatography with electrochemical detection.
Environmental Studies: Research on the environmental fate and ecotoxicity of this compound helps understand its impact on ecosystems.
Mécanisme D'action
Chloramben-sodium acts as a synthetic auxin, mimicking the natural plant hormone auxin. It disrupts normal plant growth by inhibiting seedling root development, leading to the death of the weed seedlings . The compound targets specific molecular pathways involved in cell elongation and division, ultimately causing abnormal growth and development in susceptible plants .
Comparaison Avec Des Composés Similaires
Chloramben-sodium can be compared with other similar herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide used to control broadleaf weeds.
Dicamba: A benzoic acid herbicide with similar properties and mode of action.
Mecoprop: A phenoxy herbicide used for controlling broadleaf weeds.
This compound is unique in its specific application as a pre-emergence herbicide and its selective action on certain weed species .
Propriétés
Numéro CAS |
1954-81-0 |
|---|---|
Formule moléculaire |
C7H5Cl2NNaO2 |
Poids moléculaire |
229.01 g/mol |
Nom IUPAC |
sodium;3-amino-2,5-dichlorobenzoate |
InChI |
InChI=1S/C7H5Cl2NO2.Na/c8-3-1-4(7(11)12)6(9)5(10)2-3;/h1-2H,10H2,(H,11,12); |
Clé InChI |
DQMHOPDOMVXSHP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[Na+] |
SMILES isomérique |
C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[Na+] |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl.[Na] |
Apparence |
Solid powder |
Key on ui other cas no. |
1954-81-0 |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
133-90-4 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Chloramben-sodium, Amiben sodium salt, Chloramben sodium salt, Sodium chloramben |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















